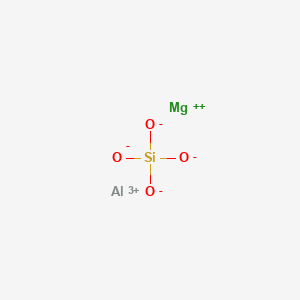
Magnesium aluminum silicate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium aluminum silicate is a naturally occurring mineral derived from silicate ores of the montmorillonite group. It is composed of magnesium, aluminum, silica, and oxygen. This compound is widely used in various industries due to its unique properties, including its ability to act as an absorbent, anticaking agent, opacifying agent, viscosity-increasing agent, and suspending agent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of magnesium aluminum silicate involves several steps:
Raw Material Preparation: Magnesium chloride or magnesium sulfate is used as the magnesium source, aluminum sulfate, aluminum chloride, or aluminum nitrate as the aluminum source, and sodium silicate or potassium silicate as the silicon source.
Synthesis Reaction: Magnesium and aluminum salts are dissolved in pure water to form a mixed salt solution. Silicate salt is dissolved in another portion of pure water to form a silicate solution. These solutions are mixed, and the pH is adjusted to a suitable range.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. Quality control measures, such as chemical composition analysis, particle size distribution detection, and specific surface area determination, are implemented to ensure the product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions: Magnesium aluminum silicate undergoes various chemical reactions, including:
Hydration: Forms magnesium silicate hydrate (M-S-H) gel when mixed with water.
Neutralization: Reacts with acids to neutralize excess acid, increasing the pH.
Common Reagents and Conditions:
Hydration: Requires water and controlled temperature conditions.
Neutralization: Involves acids such as hydrochloric acid.
Major Products:
Hydration: Produces magnesium silicate hydrate (M-S-H) gel.
Neutralization: Forms magnesium chloride and silicon dioxide.
Aplicaciones Científicas De Investigación
Magnesium aluminum silicate has diverse applications in scientific research:
Chemistry: Used as an absorbent and stabilizer in various chemical formulations.
Biology: Acts as a carrier for drug delivery systems due to its biocompatibility.
Medicine: Employed as an antacid to treat heartburn and acid indigestion.
Industry: Utilized in cosmetics, pharmaceuticals, and food products as a thickening and stabilizing agent.
Mecanismo De Acción
Magnesium aluminum silicate exerts its effects through several mechanisms:
Comparación Con Compuestos Similares
Magnesium aluminum silicate can be compared with other similar compounds:
Aluminum Silicate: Composed of aluminum oxide and silicon dioxide, used in similar applications but with different properties.
Magnesium Silicate:
Aluminosilicates: Includes minerals like andalusite, kyanite, and sillimanite, which have different crystal structures and applications.
This compound stands out due to its unique combination of properties, making it a versatile and valuable compound in various fields.
Propiedades
Número CAS |
12511-31-8 |
|---|---|
Fórmula molecular |
AlH4MgO4Si |
Peso molecular |
147.40 g/mol |
Nombre IUPAC |
aluminum;magnesium;silicate |
InChI |
InChI=1S/Al.Mg.H4O4Si/c;;1-5(2,3)4/h;;1-4H |
Clave InChI |
RWJCJPDSIBTATK-UHFFFAOYSA-N |
SMILES |
[O-][Si]([O-])([O-])[O-].[Mg+2].[Al+3] |
SMILES canónico |
O[Si](O)(O)O.[Mg].[Al] |
Key on ui other cas no. |
1327-43-1 |
Números CAS relacionados |
99670-23-2 |
Sinónimos |
almasilate aluminum magnesium silicate aluminum magnesium silicate (Mg(AlSiO4)2) magnesium aluminosilicate magnesium aluminum silicate Malinal Neusilin US2 Veegum |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8,8-dimethyl-5-[4-(methylsulfanyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228044.png)




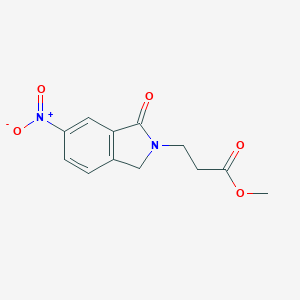
![ethyl 4-{[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228081.png)
![methyl 4-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228084.png)
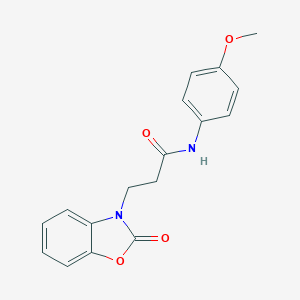
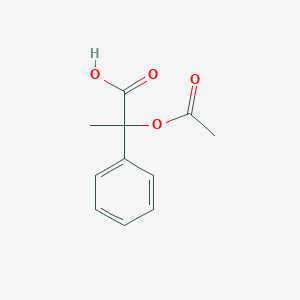
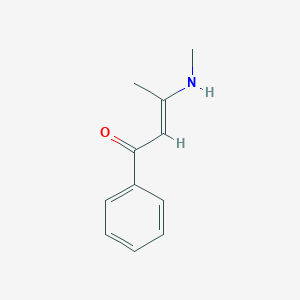
![(4Z)-3-oxo-4-[(1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]cyclobuten-1-olate](/img/structure/B228103.png)

